molecular formula C12H14NO5S- B1261444 Faropenem(1-)

Faropenem(1-)

Katalognummer: B1261444
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: HGGAKXAHAYOLDJ-YZJVMBJSSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Faropenem(1-) is a member of penems and a member of oxolanes.

Wissenschaftliche Forschungsanwendungen

Treatment of Urinary Tract Infections (UTIs)

Faropenem has been primarily utilized in Japan and India for treating UTIs. Clinical trials indicate that it is effective against various uropathogens, including Escherichia coli and Klebsiella pneumoniae. However, there are concerns regarding treatment failures and recurrence rates associated with Faropenem therapy .

Table 1: Clinical Trials of Faropenem for UTIs

Study TypeLocationSample SizeIndicationKey Findings
RandomizedJapan1671UTIEfficacy comparable to cefuroxime
ObservationalUSA/Canada10UTILimited evidence on long-term outcomes

Respiratory Tract Infections

Faropenem has shown effectiveness against respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae. Studies have demonstrated that it can be a suitable alternative to other antibiotics in treating community-acquired pneumonia and acute exacerbations of chronic bronchitis .

Table 2: Efficacy of Faropenem in Respiratory Infections

PathogenActivity Level
Streptococcus pneumoniaeHigh
Haemophilus influenzaeHigh
Moraxella catarrhalisModerate

Pediatric Applications

In pediatric populations, Faropenem has been administered safely at doses ranging from 15 to 30 mg/kg/day. It has demonstrated significant activity against common pediatric pathogens and is particularly effective for respiratory infections among children under two years old .

Table 3: Indications of Faropenem in Pediatric Patients

Indication
Bacterial pneumonia
Otitis media
Acute sinusitis
Urinary tract infections

Resistance Mechanisms

Despite its broad-spectrum activity, resistance to Faropenem can occur, particularly due to the production of metallo β-lactamases. However, studies indicate that resistance rates are lower compared to other β-lactams like imipenem .

Table 4: Resistance Profiles of Common Pathogens

PathogenResistance Rate (%)
Methicillin-resistant Staphylococcus aureus (MRSA)High
Enterococcus faeciumModerate
Klebsiella pneumoniaeLow

Case Study 1: Treatment Outcome in Multidrug-Resistant Infections

A study involving patients with multidrug-resistant infections highlighted the effectiveness of Faropenem as an alternative therapy. Patients treated with Faropenem showed significant improvement in clinical symptoms and microbiological clearance .

Case Study 2: Pediatric Use in Community-Acquired Infections

In a cohort study involving pediatric patients with community-acquired infections, Faropenem was found to be more effective than traditional therapies in cases resistant to standard treatments. The study reported a high success rate with minimal adverse effects .

Eigenschaften

Molekularformel

C12H14NO5S-

Molekulargewicht

284.31 g/mol

IUPAC-Name

(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/p-1/t5?,6-,7?,11-/m1/s1

InChI-Schlüssel

HGGAKXAHAYOLDJ-YZJVMBJSSA-M

Isomerische SMILES

CC(C1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O

Kanonische SMILES

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Faropenem(1-)
Reactant of Route 2
Faropenem(1-)
Reactant of Route 3
Faropenem(1-)
Reactant of Route 4
Faropenem(1-)
Reactant of Route 5
Faropenem(1-)
Reactant of Route 6
Faropenem(1-)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.